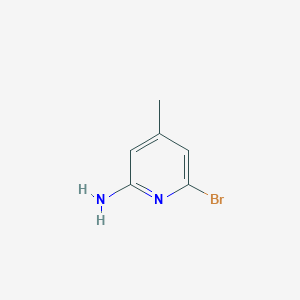

6-Bromo-4-methylpyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. algoreducation.comglobalresearchonline.net This substitution gives pyridine its basic character and unique reactivity, making it a cornerstone in organic chemistry. algoreducation.com Pyridine and its derivatives are not only prevalent in natural products like alkaloids but are also crucial in biological systems, such as in the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov

The versatility of the pyridine scaffold has led to its extensive use in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and adhesives. algoreducation.comwikipedia.org In medicinal chemistry, pyridine is a common structural unit in drugs used for treating a multitude of conditions, including cancer, microbial infections, and hypertension. globalresearchonline.netnih.gov The ability of the pyridine ring to be functionalized at various positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Significance of Brominated Aminopyridines in Synthetic and Medicinal Chemistry

The introduction of bromine and amino groups onto the pyridine ring, creating brominated aminopyridines, further enhances the synthetic utility and biological potential of this scaffold. The bromine atom, a halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the facile introduction of diverse substituents, enabling the construction of complex molecular architectures.

From a medicinal chemistry perspective, the aminopyridine moiety is known to interact with various biological targets. nih.gov For instance, aminopyridine derivatives have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and BACE1, which are implicated in inflammatory conditions and Alzheimer's disease, respectively. nih.govacs.org The presence of a bromine atom can also influence the pharmacokinetic properties of a drug candidate, potentially enhancing its metabolic stability or altering its binding affinity to a target protein.

Specifically, compounds like 3-Amino-6-bromo-4-methylpyridine and 2-Bromo-6-methylpyridin-4-amine are recognized as important intermediates in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals. chemimpex.comchemimpex.com The strategic placement of the bromo and amino groups on the pyridine ring is crucial for their reactivity and biological activity.

Research Landscape and Gaps for 6-Bromo-4-methylpyridin-2-amine

While the broader class of brominated aminopyridines has seen considerable research, the specific compound this compound (CAS No. 73895-98-4) presents a more focused area of investigation. sigmaaldrich.comchemscene.com3wpharm.com Its structural isomers, such as 4-Bromo-6-methylpyridin-2-amine and 2-Bromo-6-methylpyridin-4-amine, have also been studied, highlighting the importance of substituent positioning on the pyridine ring. nih.govnih.gov

The existing research on this compound and its isomers primarily revolves around their use as building blocks in organic synthesis. For example, the synthesis of various 2-amino-4-methylpyridine (B118599) analogues has been explored for their potential as inhibitors of inducible nitric oxide synthase. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYCTYJDRLQBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623256 | |

| Record name | 6-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73895-98-4 | |

| Record name | 6-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 4 Methylpyridin 2 Amine and Its Derivatives

Established Synthetic Routes

The inherent reactivity of the bromine atom and the amino group in 6-bromo-4-methylpyridin-2-amine makes it a versatile building block in organic synthesis. The following sections detail the primary methodologies employed for its synthesis and functionalization.

Suzuki Cross-Coupling Reactions utilizing this compound as a Precursor

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex in the presence of a base. nih.gov The versatility, mild reaction conditions, and tolerance of a wide range of functional groups have rendered it an indispensable tool. nih.govnih.gov

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the arylation or vinylation of this compound. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a 1,4-dioxane (B91453)/water solvent system has been shown to produce novel pyridine (B92270) derivatives in moderate to good yields. nih.gov This methodology is directly applicable to this compound, given the similar electronic and steric environment of the bromo-substituted aminopyridine core. The reaction is typically carried out at elevated temperatures, generally between 85 °C and 95 °C. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343) | 70-80 | 40 |

| Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile (B52724) | 70-80 | 36 |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |

Table 1: Representative conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions. Data sourced from studies on analogous bromopyridine derivatives. nih.govmdpi.com

The choice of base and solvent can significantly influence the reaction outcome. mdpi.com For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, K₃PO₄ in 1,4-dioxane provided the best yields compared to toluene or acetonitrile. mdpi.com

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, nickel catalysis has emerged as a powerful and cost-effective alternative. rsc.org Nickel catalysts have demonstrated the ability to couple a broader range of electrophiles, including those that are challenging for palladium-based systems. rsc.org

A key advantage of nickel catalysis is its potential to proceed under different mechanistic pathways, sometimes avoiding the need for a base. Investigations into nickel-catalyzed cross-coupling of α-halo-N-heterocycles have revealed that while some substrates form stable, inactive dimeric nickel species, others undergo efficient coupling. researchgate.net The success of these reactions is often dependent on the ligand employed and the specific heterocyclic substrate. researchgate.net For instance, a nickel/dppf catalyst system has been successful for the Suzuki-Miyaura coupling of 3- and 4-chloropyridines. researchgate.net

A recently developed nickel-catalyzed Suzuki-Miyaura coupling utilizes a weak amine base and performs optimally with water as a cosolvent. researchgate.net This system facilitates an equilibrium between the nickel oxidative addition complex and nickel μ-hydroxo dimers, leading to productive catalysis at low metal loadings. researchgate.net

| Catalyst System | Base | Solvent | Key Features |

| Nickel/dppf | - | - | Effective for 3- and 4-chloropyridines, but can form inactive dimers with α-halo-N-heterocycles. researchgate.net |

| Ni(ProPhos) | K₃PO₄ | - | Exhibits fast kinetics and robust activity for a wide range of heteroarenes. nih.gov |

| trans-NiCl(o-Tol)(PCy₃)₂/2PCy₃ | K₃PO₄·3H₂O | THF/H₂O | Compatible with in-situ activation of phenols with tosyl fluoride. mdpi.com |

Table 2: Nickel Catalyst Systems for Suzuki-Miyaura Coupling. researchgate.netnih.govmdpi.com

Compared to palladium, nickel catalysts are generally more sensitive to steric hindrance and the electronic properties of the substrates. However, their lower cost and unique reactivity make them an attractive option for the synthesis of derivatives of this compound.

Sonogashira Cross-Coupling Reactions with this compound

The Sonogashira reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is conducted under mild conditions, often at room temperature and in the presence of a mild amine base which also can act as the solvent. wikipedia.org

The reaction of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by a palladium species such as Pd(CF₃COO)₂ with PPh₃ and CuI in DMF with an amine base like Et₃N, has been shown to produce 2-amino-3-alkynylpyridines in high yields. scirp.org These conditions are directly translatable to this compound for the synthesis of its 6-alkynyl derivatives. The reaction is generally tolerant of various functional groups on the alkyne partner. soton.ac.uk

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 |

| Pd(PPh₃)₄/CuI | Et₃N | THF | Room Temp | - |

Table 3: Conditions for Sonogashira Coupling of Bromopyridines. scirp.orgsoton.ac.uk

Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the use of copper, such as alkyne homocoupling. nih.gov These systems often rely on specific ligands to facilitate the catalytic cycle.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although this reactivity is generally lower than in more electron-deficient aromatic systems. The presence of the amino group at the 2-position can influence the electronic character of the pyridine ring.

Synthesis of aminopyridine derivatives can be achieved through copper-catalyzed amination reactions. rsc.org For instance, the reaction of bromopyridine derivatives with aqueous ammonia (B1221849) in the presence of a copper(I) oxide catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate in a solvent like ethylene (B1197577) glycol can provide the corresponding aminopyridines. rsc.org This methodology could potentially be applied to replace the bromine atom in this compound with other amino groups.

Furthermore, reactions with primary amines, such as methylamine, have been used to synthesize 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) under high heat and pressure. georgiasouthern.edu This suggests that direct displacement of the bromine in this compound with various amines is a feasible synthetic route.

Oxidation and Reduction Reactions of this compound and its Intermediates

The functional groups present in this compound and its derivatives can undergo various oxidation and reduction reactions. For instance, the pyridine nitrogen can be oxidized to an N-oxide. The resulting N-oxide can then be used to direct further functionalization of the pyridine ring. For example, the activation of aza-arene N-oxides can facilitate nucleophilic substitution at the 2-position. acs.org

The amino group can be modified or protected. For example, acetylation of the amino group in 5-bromo-2-methylpyridin-3-amine has been used as a strategy prior to Suzuki coupling reactions. nih.gov This protection can prevent side reactions and influence the electronic properties of the pyridine ring. The acetyl group can subsequently be removed under standard deprotection conditions.

Diazotization and Bromination Procedures

The conversion of an amino group on a pyridine ring to a bromo group is a common and effective transformation, often achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the starting aminopyridine followed by the substitution of the resulting diazonium salt with a bromide ion, typically facilitated by a copper(I) catalyst.

A general and illustrative procedure for the synthesis of a bromopyridine from an aminopyridine via diazotization-bromination is the Craig method. google.com While a specific protocol for this compound is not extensively detailed in the literature, the synthesis can be extrapolated from the well-established procedures for similar substrates, such as 2-aminopyridine (B139424). The process typically begins with the dissolution of the starting amine, in this case, 4-methylpyridin-2-amine, in an acidic medium, commonly hydrobromic acid. The solution is then cooled to a low temperature, typically between -10 °C and 0 °C, to ensure the stability of the diazonium salt intermediate that will be formed. google.com

To this cooled solution, bromine (Br₂) is added, leading to the formation of a perbromide salt of the aminopyridine. Following this, a solution of a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂), is added dropwise while carefully maintaining the low temperature. The sodium nitrite reacts with the hydrobromic acid to generate nitrous acid in situ, which then reacts with the primary amino group to form the diazonium salt. The reaction is characterized by the evolution of nitrogen gas upon the addition of the copper catalyst and subsequent warming. google.com

The final step involves the decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom. The reaction mixture is then typically neutralized with a base, such as sodium hydroxide (B78521), to liberate the free 2-bromopyridine (B144113) product. google.com

The following table outlines a representative set of reagents and conditions that would be adapted for the synthesis of this compound based on the Craig method for 2-bromopyridine. google.com

| Step | Reagent/Condition | Purpose |

| 1 | 4-methylpyridin-2-amine, Hydrobromic acid (HBr) | Formation of the aminopyridine hydrobromide salt |

| 2 | Bromine (Br₂) | Formation of the perbromide complex |

| 3 | Sodium nitrite (NaNO₂), Low temperature (-10 to 0 °C) | In situ generation of nitrous acid and formation of the diazonium salt |

| 4 | Copper(I) bromide (CuBr) | Catalysis of the Sandmeyer reaction |

| 5 | Sodium hydroxide (NaOH) | Neutralization and liberation of the final product |

Novel Synthetic Strategies and Innovations

In recent years, the development of more efficient, safer, and environmentally friendly synthetic methods has been a major focus in chemical research. For the synthesis of this compound and its derivatives, this has led to the exploration of green chemistry approaches and the application of continuous flow technologies.

Development of Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of pyridine derivatives, this often involves the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions. One-pot multicomponent reactions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis. nih.gov These methods offer several advantages, including shorter reaction times, higher yields, and simplified purification procedures. nih.gov

While a specific green synthesis protocol for this compound has not been detailed, general green methodologies for the synthesis of functionalized pyridines can be adapted. For instance, the use of microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction rates of traditional synthetic methods, potentially reducing energy consumption and minimizing the formation of byproducts. nih.gov Furthermore, the replacement of hazardous solvents with more environmentally benign alternatives, such as ethanol (B145695) or water, is a key aspect of greening the synthesis of pyridine derivatives. nih.gov

Another green approach relevant to the bromination step is the use of alternative brominating agents that are safer to handle than elemental bromine. Reagents like N-bromosuccinimide (NBS) are often employed in greener bromination protocols.

Flow Chemistry and Continuous Production Methods

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reaction volumes at any given time enhance safety, especially when dealing with highly reactive intermediates like diazonium salts.

Although a specific continuous flow process for the production of this compound has not been published, the principles of flow chemistry are well-suited for its synthesis. The diazotization step, which involves the formation of an often unstable diazonium salt, can be performed with greater safety and control in a flow reactor. The rapid mixing and efficient heat transfer in microreactors can minimize the decomposition of the diazonium intermediate, leading to higher yields and purity of the final product.

The subsequent Sandmeyer reaction can also be integrated into a continuous flow setup. This would involve pumping the in situ generated diazonium salt stream to a second reactor where it is mixed with the copper(I) bromide catalyst. The continuous removal of the product from the reaction zone can prevent the formation of impurities that may arise from prolonged exposure to the reaction conditions.

Purification and Characterization of Synthetic Products

The isolation and purification of the target compound from the reaction mixture are critical steps to ensure its suitability for subsequent applications. A variety of modern and classical techniques are employed, followed by thorough spectroscopic characterization to confirm the structure and purity of the synthesized this compound.

Advanced Purification Techniques (e.g., Preparative HPLC, Recrystallization, Ion-Exchange Chromatography)

Following the synthesis, the crude product of this compound needs to be purified to remove unreacted starting materials, reagents, and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures. For pyridine derivatives, reversed-phase HPLC is commonly used, employing a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile and water with a suitable modifier like formic acid for mass spectrometry compatibility. sielc.com This technique offers high resolution and can be scaled up to isolate larger quantities of the desired product.

Recrystallization is a classical and effective method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor.

Ion-Exchange Chromatography (IEX) is particularly useful for the purification of ionizable compounds like aminopyridines. harvardapparatus.com This technique separates molecules based on their net charge. For a basic compound like this compound, cation-exchange chromatography would be employed. harvardapparatus.com The crude product is loaded onto a column containing a negatively charged resin. The positively charged (protonated) aminopyridine binds to the resin, while neutral and negatively charged impurities pass through. The purified compound is then eluted by changing the pH or increasing the ionic strength of the eluent. harvardapparatus.com This method can be highly effective for removing non-basic impurities.

Spectroscopic Characterization (e.g., FT-IR, FT-Raman, UV-Vis, ¹H and ¹³C NMR, HRMS)

Once purified, the identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the connectivity of the atoms in the molecule. The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the structure.

A commercially available ¹H NMR spectrum of this compound provides key diagnostic information. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching and bending vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the compound. This technique is crucial for confirming the molecular formula of this compound. Predicted HRMS data for the protonated molecule [M+H]⁺ is 186.98654. uni.lu

The following table summarizes the key spectroscopic data for this compound:

| Technique | Expected/Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons and methyl protons. chemicalbook.com |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule. |

| FT-IR | N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-Br stretching and bending vibrations. |

| HRMS | Accurate mass measurement confirming the molecular formula C₆H₇BrN₂. Predicted m/z for [M+H]⁺: 186.98654. uni.lu |

Reactivity and Reaction Mechanisms of 6 Bromo 4 Methylpyridin 2 Amine

Electrophilic and Nucleophilic Reactivity

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This effect is further intensified by the positive charge the nitrogen atom acquires in acidic media, making reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq Conversely, the electron-deficient nature of the pyridine ring, particularly at the 2, 4, and 6 positions, makes it susceptible to nucleophilic attack. uoanbar.edu.iqresearchgate.net

In 6-bromo-4-methylpyridin-2-amine, the 2-amino and 4-methyl groups are electron-donating, which can partially counteract the deactivating effect of the ring nitrogen for electrophilic attack. However, the primary site of reactivity for this compound is often centered around the bromine and amine functionalities. The bromine atom at the 6-position is susceptible to displacement by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine ring. researchgate.net The primary amine at the 2-position can act as a nucleophile in various reactions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net this compound is a versatile substrate for such reactions, primarily through its bromo substituent.

Role of Catalysts and Ligands in Cross-Coupling Efficiency

In reactions involving aminopyridines, the choice of ligand is critical to prevent the catalyst from being deactivated by coordination with the pyridine nitrogen or the amino group. acs.orgnih.gov For Suzuki-Miyaura cross-coupling reactions, which form C-C bonds, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used in conjunction with a base such as potassium phosphate. mdpi.com The efficiency of these couplings can be influenced by the electronic nature of the coupling partners. For instance, electron-rich boronic acids often lead to good yields, while electron-withdrawing substituents on the boronic acid may result in poorer yields. researchgate.net

For C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, specific ligands are required to facilitate the formation of the C-N bond and avoid undesired side reactions. researchgate.netacs.org Ligands like RuPhos and SPhos have demonstrated high efficacy in the coupling of 3-bromo-2-aminopyridines with amines. nih.gov The choice of base is also crucial; a weak base might be necessary to prevent the decomposition of the starting material. acs.org

Mechanistic Insights into C-C Bond Formation

The mechanism of palladium-catalyzed C-C bond formation, such as in the Suzuki-Miyaura reaction, is a well-established catalytic cycle. The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex. mdpi.com

Transmetalation: The organoboron compound (boronic acid) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The pyridine nitrogen can influence this process. Following oxidative addition, the palladium becomes more electrophilic. This can lead to an association between the palladium and the pyridine nitrogen, which in turn affects the electronic properties of the molecule. mdpi.com

Functional Group Interconversions Involving the Amine and Bromine Moieties

The amine and bromine groups on this compound are amenable to a variety of functional group interconversions. The primary amine can be acylated, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This transformation is often used as a protecting strategy or to modify the electronic properties of the molecule before subsequent reactions like Suzuki coupling. mdpi.com

The bromine atom is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions as discussed previously.

Hydrolytic Pathways, e.g., Imine Hydrolysis in Palladium-Catalyzed Reactions

In some instances, functional groups formed during a reaction sequence can undergo subsequent transformations. A relevant example is the hydrolysis of imines (also known as Schiff bases). Imines can be formed by the condensation of an amine with an aldehyde or ketone. masterorganicchemistry.com

In the context of palladium-catalyzed reactions, the hydrolysis of an imine can be an unexpected but significant pathway. For example, if this compound is first converted to an imine and then subjected to Suzuki coupling conditions, the resulting product can undergo hydrolysis. mdpi.comnih.gov This hydrolysis is catalyzed by the palladium complex. mdpi.com The mechanism involves the association of the palladium catalyst with the pyridine ring of the Suzuki coupling product. This association increases the polarity of the C=N bond in the imine, making it more susceptible to nucleophilic attack by water and leading to the cleavage of the imine back to an amine and a carbonyl compound. researchgate.netmdpi.com This palladium-catalyzed hydrolysis pathway highlights the non-innocent role the catalyst can play beyond the primary cross-coupling reaction. mdpi.com

Data Tables

Table 1: Common Catalysts and Conditions for Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand(s) | Base | Solvent(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane (B91453)/Water |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Precatalysts | RuPhos, SPhos, BINAP | LiHMDS, NaOt-Bu | Toluene (B28343), Dioxane |

This table presents typical examples and conditions; specific optimizations are often required for individual substrates.

Computational and Theoretical Studies on 6 Bromo 4 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

There is a notable absence of published DFT studies specifically detailing the electronic structure, reactivity, and thermodynamic properties of 6-Bromo-4-methylpyridin-2-amine. While DFT is a powerful method to predict these characteristics, dedicated research on this molecule is not apparent.

Prediction of Reactivity in Cross-Coupling Reactions

No specific studies predicting the reactivity of this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, through DFT calculations were identified. Research on other bromo-pyridine isomers suggests that DFT can be used to model the reaction mechanisms and predict the feasibility and outcomes of such reactions.

Modeling Transition States

Information regarding the modeling of transition states for reactions involving this compound is not available in the reviewed literature.

Electronic Structure Analysis (e.g., Electrostatic Potential Maps, Frontier Molecular Orbital Analysis)

A detailed electronic structure analysis, including the generation of electrostatic potential maps or the analysis of frontier molecular orbitals (HOMO-LUMO), for this compound has not been specifically reported. For similar molecules, such analyses are crucial for understanding the sites susceptible to electrophilic and nucleophilic attack.

Thermodynamic and Chemical Parameters

While basic computed properties are available in chemical databases, in-depth DFT calculations on thermodynamic and other chemical parameters for this compound are not found in peer-reviewed studies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein's active site.

Modeling Halogen-Protein Interactions

No specific molecular docking studies involving this compound, or the modeling of its potential halogen-protein interactions, have been published. The bromine atom on the pyridine (B92270) ring could potentially engage in halogen bonding, an important non-covalent interaction in ligand-protein binding, but this has not been computationally explored for this compound in the available literature.

Ligand-Receptor Binding Mechanisms

Understanding the mechanism by which a ligand binds to its receptor is fundamental in drug design. For this compound, computational docking simulations are the primary tool for investigating these interactions. Given the activity of its chemical relatives, the most probable biological target for such studies is inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. nih.gov

A molecular docking study would simulate the insertion of this compound into the iNOS active site. The goal is to identify the most stable binding pose and quantify the interactions that stabilize the ligand-receptor complex. Key interactions would be expected to involve:

Hydrogen Bonding: The 2-amino group is a critical pharmacophore, likely forming hydrogen bonds with key amino acid residues in the iNOS active site, such as glutamate (B1630785) or aspartate, which is a common binding motif for this class of inhibitors.

Halogen Bonding: The bromine atom at the 6-position can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like oxygen or nitrogen on a backbone carbonyl or amino acid side chain. This could contribute significantly to binding affinity and selectivity.

Hydrophobic Interactions: The methyl group at the 4-position and the pyridine ring itself would likely engage in hydrophobic and van der Waals interactions within the pocket, further anchoring the ligand.

The results of such a docking simulation provide a structural hypothesis for the molecule's mechanism of action.

Table 1: Illustrative Molecular Docking Results for this compound with iNOS This table represents the typical data generated from a molecular docking simulation and is for illustrative purposes.

| Parameter | Predicted Value | Interacting Residues (Hypothetical) | Interaction Type |

| Binding Energy | -8.5 kcal/mol | Glu371 | Hydrogen Bond |

| Inhibition Constant (Ki) | 1.5 µM | Trp366 | Pi-Stacking |

| Ligand Efficiency | 0.35 | Met368 | Hydrophobic |

| Key Interactions | 2 | Cys194 | Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques that aim to build mathematical models correlating the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). For a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues, a QSAR model could be invaluable for predicting iNOS inhibitory potency without the need to synthesize every compound. nih.gov

A QSAR/QSPR study on this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. The model would then use statistical methods to find the best correlation between these descriptors and an observed activity or property.

Key descriptors for this compound would include:

Lipophilicity (logP): Influences membrane permeability and binding in hydrophobic pockets.

Steric Descriptors: The size and shape of the bromo substituent influence how the ligand fits into the receptor's binding site.

Topological Indices: Describe the connectivity and branching of the molecule.

These descriptors, once calculated, serve as the independent variables in building a predictive model.

Table 2: Selected Computed Properties (Descriptors) for this compound Data sourced from computational predictions available in public databases. uni.lunih.gov

| Descriptor | Value | Significance in QSAR/QSPR |

| Molecular Weight | 187.04 g/mol | Relates to size and diffusion properties. |

| XlogP (Predicted) | 1.9 | Measures lipophilicity and potential for crossing biological membranes. |

| Hydrogen Bond Donors | 1 (from -NH2) | Quantifies potential for hydrogen bonding with a receptor. |

| Hydrogen Bond Acceptors | 2 (from ring N, -NH2) | Quantifies potential for hydrogen bonding with a receptor. |

| Polar Surface Area | 38.9 Ų | Relates to transport properties and receptor interactions. |

| Predicted CCS ([M+H]+) | 128.4 Ų | Relates to the molecule's shape and size in the gas phase. uni.lu |

Conformational Analysis and Dynamics Simulations

While molecular docking provides a static snapshot of binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. These methods are crucial for assessing the stability of a predicted binding pose and understanding the flexibility of the ligand.

Conformational Analysis of this compound would involve exploring the rotational energy barrier around the C2-NH2 bond to understand the preferred orientation of the amino group. This is critical as the geometry of this group dictates its ability to form key hydrogen bonds.

Molecular Dynamics (MD) Simulations would be performed on the this compound-iNOS complex, as predicted by docking. The system is placed in a simulated physiological environment (a box of water with ions) and the movements of all atoms are calculated over a period of nanoseconds. The primary goals of this simulation are:

To assess the stability of the ligand's position in the binding site.

To observe the persistence of key interactions, such as hydrogen and halogen bonds, over time.

To analyze the flexibility of both the ligand and the protein's binding pocket, revealing any induced-fit effects.

A stable simulation, where the ligand maintains its binding mode with minimal deviation, would lend high confidence to the initial docking hypothesis.

| Analysis Metric | Purpose | Favorable Result for a Stable Complex |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the ligand/protein from its starting position. | Low and stable RMSD values (< 3 Å) over the simulation time. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Low fluctuation for ligand atoms and key binding site residues. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy (>75%) for key hydrogen bonds identified in docking. |

| Radius of Gyration | Measures the compactness of the ligand or protein. | A stable value, indicating no major unfolding or conformational changes. |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Derivatives

The design and synthesis of pharmacologically active derivatives from 6-bromo-4-methylpyridin-2-amine predominantly leverage its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These synthetic strategies enable the facile introduction of a wide array of molecular fragments at the 6-position of the pyridine (B92270) ring, leading to the generation of libraries of compounds for biological screening.

In the context of developing neuronal nitric oxide synthase (nNOS) inhibitors, researchers have extensively used this compound as a foundational building block. For instance, Sonogashira cross-coupling reactions have been employed to couple it with various terminal alkynes. These reactions typically proceed in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like CuI, in a suitable solvent system with a base. The resulting alkynylpyridine derivatives can then be further modified, for example, through hydrogenation of the alkyne to a more flexible alkyl chain, to produce potent and selective nNOS inhibitors.

Similarly, the Suzuki-Miyaura cross-coupling reaction has proven to be an effective method for creating a carbon-carbon bond between the 6-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This approach has been instrumental in the synthesis of biaryl- and heteroaryl-substituted aminopyridine derivatives. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base, like potassium carbonate, in a solvent mixture such as 1,4-dioxane (B91453) and water. These synthetic routes have allowed for the exploration of how different aromatic systems at the 6-position influence the inhibitory activity and selectivity of the resulting compounds.

Investigation as Enzyme Inhibitors

Derivatives of this compound have been a significant focus of research in the field of enzyme inhibition, particularly targeting the nitric oxide synthase (NOS) isoforms.

A substantial body of research has been dedicated to the development of derivatives of this compound as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, making it a critical therapeutic target.

Through systematic medicinal chemistry efforts, a number of highly potent nNOS inhibitors have been synthesized from this compound. These efforts have led to the discovery of compounds with excellent inhibitory constants (Ki) in the nanomolar range for both rat and human nNOS. A key strategy in enhancing potency and selectivity has been the introduction of various side chains at the 6-position, often containing a terminal amine group that can interact with key residues in the active site of the enzyme.

A critical aspect of nNOS inhibitor development is achieving high selectivity over the other two main NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS can lead to cardiovascular side effects, while inhibition of iNOS can compromise the immune response. Researchers have successfully designed derivatives of this compound that exhibit remarkable selectivity for nNOS. For example, certain compounds have demonstrated over 300-fold selectivity for human nNOS over human eNOS and over 100-fold selectivity for human nNOS over human iNOS. This selectivity is often achieved by optimizing the length and nature of the substituent at the 6-position to exploit subtle differences in the active site architecture of the NOS isoforms.

The following table summarizes the inhibitory activity and selectivity of representative nNOS inhibitors derived from this compound.

| Compound | Target Enzyme | Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| Derivative A | human nNOS | 48 | 388-fold | 135-fold |

| Derivative B | rat nNOS | 46 | - | - |

| Derivative C | human nNOS | 30 | 821-fold | 75-fold |

| Derivative D | rat nNOS | 40 | - | - |

Data compiled from various scientific sources.

While the primary focus has been on nNOS, the 2-amino-4-methylpyridine (B118599) scaffold, which is the core of this compound, has also been investigated for the development of inducible nitric oxide synthase (iNOS) inhibitors. nih.gov The overexpression of iNOS is associated with inflammatory conditions and sepsis. nih.gov

Research in this area has led to the identification of 6-substituted-2-amino-4-methylpyridine analogues as potent iNOS inhibitors. nih.gov For instance, compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine, 6-(3-fluoropropyl)-4-methylpyridin-2-amine, and 6-(4-fluorobutyl)-4-methylpyridin-2-amine have been identified as promising iNOS inhibitors with potential for development as PET radiotracers for imaging iNOS expression. nih.gov The introduction of a substituent at the 6-position has been shown to be a tolerant modification for maintaining or improving iNOS inhibitory activity. nih.gov

The mechanism of enzyme inhibition for nNOS inhibitors derived from this compound has been elucidated through kinetic studies and structural biology. These compounds typically act as competitive inhibitors with respect to the substrate, L-arginine. The 2-aminopyridine (B139424) moiety of these inhibitors is crucial for their binding affinity, as it forms key hydrogen bonding interactions with a conserved glutamate (B1630785) residue within the active site of nNOS.

X-ray crystallography studies of nNOS in complex with these inhibitors have provided detailed insights into their binding mode. The pyridine nitrogen and the exocyclic amino group of the 2-aminopyridine core are perfectly positioned to interact with the carboxylate side chain of the glutamate residue. The substituent introduced at the 6-position via cross-coupling reactions extends into a hydrophobic pocket of the enzyme, and interactions within this pocket contribute significantly to both the potency and selectivity of the inhibitor. The terminal amine often found in the side chain of these inhibitors can form additional interactions with the heme propionates in the active site, further anchoring the molecule and enhancing its inhibitory activity.

Anticancer Activity and Mechanisms of Action (e.g., Apoptosis Induction)

While the primary application of this compound has been in the development of NOS inhibitors, the broader class of substituted pyridines and related heterocyclic systems, such as imidazo[4,5-b]pyridines, has been extensively explored for anticancer activity. nih.gov The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it a promising template for the design of molecules that can interact with biological targets involved in cancer progression. nih.gov

Derivatives of imidazo[4,5-b]pyridines, which can be synthesized from precursors like this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov For example, certain 2,6-disubstituted imidazo[4,5-b]pyridines have shown potent inhibition of pancreatic, leukemia, and lymphoma cell lines, with IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer cells. nih.gov The ability of these compounds to trigger apoptosis has been demonstrated through assays that measure the activation of caspases, key enzymes in the apoptotic cascade, and the degradation of nuclear chromatin. nih.gov

Anti-inflammatory Properties

The investigation of derivatives of this compound for anti-inflammatory properties is a logical extension of their activity as NOS inhibitors, given the role of nitric oxide in the inflammatory process. The overexpression of iNOS, in particular, is a hallmark of many inflammatory conditions. By inhibiting the production of nitric oxide in inflammatory cells, these compounds have the potential to exert anti-inflammatory effects.

While direct studies on the anti-inflammatory properties of derivatives specifically synthesized from this compound are not extensively documented in the available literature, the broader class of aminopyridine derivatives has been a subject of interest in this therapeutic area. The development of selective iNOS inhibitors from the 2-amino-4-methylpyridine scaffold is a key area of research with the potential to yield novel anti-inflammatory agents. nih.gov The therapeutic rationale is that by selectively targeting iNOS, it may be possible to reduce the pathological effects of excessive nitric oxide production during inflammation without affecting the important physiological roles of nNOS and eNOS.

Antimicrobial Activity

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. researchgate.netrsc.org While specific studies on the antimicrobial properties of this compound are not extensively detailed in the available literature, the broader class of bromo-substituted heterocyclic compounds and aminopyridine derivatives has demonstrated significant potential in combating microbial infections.

Research into related structures shows that the introduction of a bromine atom can enhance the antimicrobial potency of a molecule. For instance, various 6-bromo-substituted quinazolinones and imidazopyridines have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netmediresonline.orgresearchgate.net These studies have shown that such compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. mediresonline.orgmediresonline.org One study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one revealed that the compound had high activity against several bacterial species, in some cases exceeding that of the standard drug Ciprofloxacin against Staphylococcus aureus. mediresonline.orgmediresonline.org Similarly, 6-bromoindolglyoxylamide derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria and enhancing the effects of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these related compounds involves rapid membrane permeabilization and depolarization in bacteria. nih.gov

These findings suggest that this compound serves as a valuable starting material for the synthesis of novel antimicrobial agents. The 2-aminopyridine core can interact with biological targets, while the bromine atom can contribute to increased potency and serve as a handle for further chemical modifications to refine the antimicrobial spectrum and efficacy.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of the 2-aminopyridine scaffold, extensive SAR studies have been conducted, particularly in the context of developing inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. nih.govescholarship.org

The 2-aminopyridine head of the molecule is often crucial for anchoring the inhibitor to the active site of the target enzyme through key interactions. escholarship.org Modifications to other parts of the molecule, such as the side chains attached to the pyridine ring, are then explored to enhance potency, selectivity, and pharmacokinetic properties. escholarship.org

The modification of substituents on the 2-aminopyridine scaffold has a profound impact on biological activity and pharmacokinetics. The bromine atom at the 6-position and the methyl group at the 4-position of the parent compound are key sites for such modifications. The bromine atom, in particular, is a versatile synthetic handle, allowing for the introduction of diverse chemical groups through cross-coupling reactions.

Studies on nNOS inhibitors have demonstrated that strategic modifications can lead to significant improvements in inhibitor potency and selectivity. nih.gov Key strategies include:

Enhancing Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule, often by incorporating fluorine atoms or cyclic structures like pyrrolidine rings, can improve cell membrane permeability. nih.govescholarship.org

Increasing Rigidity: Reducing the number of rotatable bonds by introducing features like carbon-carbon triple bonds can lock the molecule into a more favorable conformation for binding to its target, thereby increasing potency. nih.gov

Modulating Basicity: Altering the pKa of amine groups in the side chains can influence both target binding and properties like solubility and permeability. acs.orgresearchgate.net

The following table summarizes the effects of various structural modifications on the biological activity of 2-aminopyridine-based nNOS inhibitors, as derived from SAR studies.

| Modification Strategy | Example of Change | Observed Effect on Biological Activity/Pharmacokinetics |

| Increase Rigidity | Addition of a C-C triple bond to the side chain. | Often improves binding affinity and potency. |

| Enhance Lipophilicity | Incorporation of a pyrrolidine ring or fluorine atoms. | Can significantly increase cell membrane permeability. |

| Modulate pKa | Altering the amine group in the side chain. | Affects inhibitor potency and selectivity. |

| Add Single Methyl Group | CH₃ addition to a side-chain amine. | Resulted in an approximate 2-fold increase in permeability in certain analogs. acs.org |

These SAR insights are crucial for guiding the rational design of new drug candidates based on the this compound scaffold.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical challenge. nih.govnih.gov The BBB is a highly selective barrier that protects the brain, but it also prevents many potentially therapeutic molecules from reaching their intended targets. nih.gov Research on 2-aminopyridine-based nNOS inhibitors has heavily focused on optimizing BBB penetration. acs.orgnih.gov

Two main factors govern a drug's ability to cross the BBB: passive permeability through the lipid membranes of the endothelial cells and avoidance of efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain. nih.gov Optimization strategies often involve a delicate balance of physicochemical properties.

Key approaches employed to improve the BBB permeability of 2-aminopyridine derivatives include:

Increasing Lipophilicity and Rigidity: As mentioned previously, making the molecule more lipid-soluble and conformationally restricted can enhance its ability to diffuse across the lipid-rich BBB. researchgate.net

Modulating Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can decrease the molecule's polarity, favoring BBB penetration.

Reducing Efflux Liability: Subtle structural changes can reduce a compound's recognition by efflux transporters. Researchers have successfully designed analogs with significantly low efflux ratios, indicating a higher likelihood of CNS penetration. researchgate.netnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a common in-vitro tool used to predict BBB penetration. nih.govacs.org A compound is generally predicted to have good BBB penetration if its effective permeability (Pe) value is greater than 4.0 × 10⁻⁶ cm s⁻¹. acs.org Through systematic modifications, researchers have developed 2-aminopyridine derivatives with excellent permeability values. For example, incorporating fluorine atoms was found to significantly increase potential BBB permeability, leading to a derivative with a Pe value of 17.3 × 10⁻⁶ cm s⁻¹. escholarship.org

| Compound Modification | Permeability (Pe) (x 10⁻⁶ cm s⁻¹) | Predicted CNS Activity |

| Lead Compound 1 | 1.8 | CNS (-) |

| Analog with a rigid tail (triple bond) | 4.3 | CNS (+) |

| Analog with fluorinated side chain | 17.3 | CNS (+) |

| Optimized Analog 21 | 11.2 | CNS (+) |

Data adapted from studies on 2-aminopyridine nNOS inhibitors. A Pe > 4.0 x 10⁻⁶ cm s⁻¹ is predictive of good BBB penetration (CNS (+)). escholarship.orgacs.org

Radiolabeling for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used in clinical diagnostics and drug development. nih.govmoravek.com It relies on the administration of a biologically active molecule labeled with a short-lived positron-emitting radioisotope, such as Carbon-11 (B1219553) or Fluorine-18 (B77423). moravek.comfrontiersin.org The distribution of this radiotracer in the body provides quantitative information about physiological and pathological processes. nih.gov

Compounds like this compound are valuable precursors for the synthesis of PET radiotracers. The bromine atom can be replaced with a radioisotope, such as Fluorine-18, through nucleophilic substitution reactions. Alternatively, the aminopyridine scaffold can be incorporated into a larger molecule that is then radiolabeled.

The development of PET tracers allows researchers to:

Visualize Drug Targets: A radiolabeled inhibitor can be used to map the location and density of its target enzyme or receptor in the brain or other organs.

Study Pharmacokinetics: PET can track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in real-time within a living organism. nih.gov

Assess Target Engagement: Researchers can determine if an unlabeled drug is reaching and binding to its intended target by observing the displacement of a previously administered radiotracer.

Applications in Agricultural Chemistry

Intermediate in Agrochemical Formulation

6-Bromo-4-methylpyridin-2-amine and its isomers are recognized for their utility as key intermediates in the synthesis of complex agrochemical molecules. The presence of the bromine atom and the amino group on the pyridine (B92270) ring provides reactive sites for further chemical modifications, allowing for the construction of more elaborate structures with desired biological activities. This versatility makes it a valuable component in the formulation of innovative agrochemical products designed to enhance crop yields and protect against various agricultural threats.

The core structure of this pyridine derivative is a foundational element in the creation of new active ingredients for pesticides and herbicides. Research and patent literature frequently cite pyridine-based compounds as essential for developing next-generation crop protection solutions. researchgate.net The ability to introduce different functional groups onto the this compound scaffold allows chemists to fine-tune the properties of the final product, optimizing for efficacy against specific pests or weeds while considering environmental and toxicological profiles.

Development of Pesticides and Herbicides

The development of novel pesticides and herbicides is a critical area of research in agricultural chemistry, and this compound serves as a precursor in this field. While specific commercial agrochemicals directly synthesized from this exact starting material are not always explicitly detailed in publicly available literature, the broader class of pyridine derivatives has been extensively studied for its potent insecticidal and herbicidal properties.

Research on Pyridine-Based Agrochemicals

Numerous studies have demonstrated the effectiveness of various pyridine derivatives against a range of agricultural pests and weeds. For instance, research on novel pyridine-based compounds has shown significant insecticidal activity against pests such as the cowpea aphid (Aphis craccivora) and the armyworm (Mythimna separata). researchgate.net In these studies, newly synthesized pyridine derivatives exhibited notable toxicity to the target insects, with some compounds showing efficacy comparable to or even exceeding that of existing commercial insecticides.

The following table summarizes the insecticidal activity of some synthesized pyridine derivatives against the cowpea aphid (Aphis craccivora), as reported in a study on pyridine-based insecticides.

**Table 1: Insecticidal Bioefficacy of Select Pyridine Derivatives Against *Aphis craccivora***

| Compound | LC50 (ppm) - 24 hours | LC50 (ppm) - 48 hours |

|---|---|---|

| Compound 1 | 9.431 | 1.172 |

| Compound 2 | 1.660 | 0.103 |

| Compound 3 | 3.125 | 0.472 |

| Compound 4 | 0.887 | 0.186 |

| Acetamiprid (Standard) | 0.225 | 0.023 |

Data sourced from a 2019 study on the design and synthesis of new pyridine derivatives. nih.gov

Similarly, in the realm of weed control, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyridine precursors, have been investigated for their herbicidal effects. Studies have shown that certain compounds in this class exhibit significant inhibitory effects on the growth of weeds like bentgrass (Agrostis stolonifera). mdpi.com

The table below presents the herbicidal activity of selected pyrido[2,3-d]pyrimidine derivatives against bentgrass.

Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Bentgrass

| Compound | Inhibition Rate at 1 mM (%) |

|---|---|

| Compound 2a | 85 |

| Compound 2b | 90 |

| Compound 2o | 100 |

| Clomazone (Standard) | 100 |

| Flumioxazin (Standard) | 100 |

Data from a 2023 study on novel pyrido[2,3-d]pyrimidine compounds. mdpi.com

These examples, while not exclusively derived from this compound, illustrate the potential of the pyridine chemical space in developing effective agrochemicals. The structural motif provided by this bromo-methyl-pyridinamine is a key starting point for accessing such bioactive molecules.

Impact on Crop Yields and Pest Control Efficacy

The ultimate goal of developing new pesticides and herbicides is to improve crop yields and ensure food security. By providing a building block for more effective and selective agrochemicals, this compound contributes to this objective. The development of novel insecticides can lead to better control of insect populations that damage crops, thereby preserving yield potential. Similarly, new herbicides can manage weed competition more effectively, allowing crops to access more resources like water, sunlight, and nutrients.

The ongoing research into pyridine-based agrochemicals, facilitated by intermediates like this compound, holds promise for the future of sustainable agriculture by enabling the creation of more targeted and efficient crop protection solutions.

Applications in Material Science

Precursor for Specialty Polymers and Coatings

6-Bromo-4-methylpyridin-2-amine serves as a crucial precursor in the synthesis of specialty polymers and coatings. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions. An isomer, 3-Amino-6-bromo-4-methylpyridine, is noted for its incorporation into polymers and coatings to improve thermal stability and chemical resistance. nih.gov Similarly, 2-Bromo-6-methylpyridin-4-amine is involved in the production of specialty polymers and coatings, contributing to enhanced durability and resistance to environmental factors. chemimpex.com

The amino group can readily react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, and polyureas, respectively. The bromine atom, on the other hand, can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to create carbon-carbon bonds and build up more complex polymer backbones. This dual reactivity is instrumental in designing polymers with tailored properties.

While specific data on polymers derived directly from this compound is limited in publicly available research, the chemistry of analogous compounds suggests its potential in creating high-performance materials. For instance, the synthesis of novel polyamides with improved solubility and high glass-transition temperatures has been demonstrated using other aromatic diamines, a class of compounds to which this compound belongs.

Enhancement of Material Durability and Resistance

The incorporation of this compound and its isomers into polymer matrices can significantly enhance the durability and resistance of materials. The pyridine (B92270) ring is known for its thermal stability, and its inclusion in a polymer backbone can elevate the material's decomposition temperature.

Furthermore, the bromine atom imparts a degree of flame retardancy to the material. Brominated compounds are well-established flame retardants that function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.

The chemical resistance of materials can also be improved. The stable aromatic structure of the pyridine ring is inherently resistant to chemical attack, and its integration into a polymer can protect the material from degradation by solvents, acids, and bases. Supplier information for an isomer, 3-Amino-6-bromo-4-methylpyridine, highlights its role in providing improved thermal stability and chemical resistance in durable materials. nih.gov

Contribution to Advanced Material Synthesis

The unique electronic properties of the pyridine ring make this compound a valuable component in the synthesis of advanced functional materials. The nitrogen atom in the pyridine ring can coordinate with metal ions, opening up possibilities for the creation of organometallic polymers and materials with interesting catalytic, magnetic, or optical properties.

Research into related compounds has shown the potential for developing advanced materials. For example, the synthesis of 2-Bromo-6-methylaminopyridine has been explored for creating more stable extended metal atom chains (EMACs). These are one-dimensional chains of metal atoms held together by organic ligands, which have potential applications in molecular electronics and spintronics.

While direct research on the application of this compound in areas like organic light-emitting diodes (OLEDs) is not yet prevalent, the use of other heterocyclic and aromatic amine derivatives in these technologies suggests a promising avenue for future research. The ability to tune the electronic properties of the molecule through chemical modification makes it a candidate for the development of new materials for electronic and photonic applications.

Biochemical Research Applications

Building Block for Complex Biological Molecules

The primary application of 6-bromo-4-methylpyridin-2-amine in biochemical research is its function as a crucial building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its inherent chemical reactivity, particularly the amenability of the bromine and amino groups to various coupling reactions, allows for its incorporation into diverse molecular scaffolds. chemimpex.com This has made it a key intermediate in the development of novel pharmaceuticals and agrochemicals. chemimpex.com

One of the notable applications is in the synthesis of kinase inhibitors. For instance, it serves as a key intermediate in the manufacturing process of divarasib (B10829276) (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutant protein, which is a significant target in cancer therapy. researchgate.net The synthesis involves a highly selective Negishi coupling reaction to construct the core structure of the inhibitor. researchgate.net Similarly, derivatives of the related 2-aminopyridine (B139424) scaffold have been utilized to create inhibitors for other kinases, such as the Rho-associated kinases (ROCK), which are implicated in conditions like hypertension and glaucoma. nih.gov

Furthermore, the structural motif of this compound is found in the precursors for synthesizing complex heterocyclic systems like azaindoles. acs.org Azaindoles are prevalent in many FDA-approved drugs and are valued for their ability to modulate properties like solubility and bioavailability. acs.org The synthesis of quinoline-based inhibitors, such as those targeting the PI3K/mTOR signaling pathway in cancer, also utilizes bromo-amino-heterocyclic intermediates in their multi-step synthetic routes. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using this compound or its Core Structure

| Target Molecule/Class | Therapeutic Area | Role of this compound scaffold |

| Divarasib (GDC-6036) | Oncology (KRAS G12C inhibitor) | Key intermediate for synthesis researchgate.net |

| Rho-kinase (ROCK) Inhibitors | Cardiovascular, Ophthalmology | Core structural component of synthesized inhibitors nih.gov |

| PI3K/mTOR Inhibitors | Oncology | Intermediate in the synthesis of quinoline-based inhibitors researchgate.net |

| Azaindoles | Various (drug discovery) | Precursor for the azaindole core structure acs.org |

Probing Biochemical Pathways and Therapeutic Targets

Beyond its role as a synthetic building block, this compound and its derivatives are instrumental in probing biochemical pathways and identifying new therapeutic targets. chemimpex.com Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding to elucidate the function of specific proteins in health and disease. chemimpex.com

A significant example is in the study of nitric oxide signaling. A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The iNOS enzyme plays a crucial role in inflammatory processes, and its overactivity is linked to various diseases, including sepsis, arthritis, and asthma. nih.gov By systematically modifying the structure of the parent aminopyridine, researchers have been able to develop potent and selective iNOS inhibitors. nih.gov These inhibitors serve as chemical probes to study the downstream effects of iNOS activity and to validate it as a therapeutic target.

Similarly, the broader 2-amino-4-methyl scaffold has been explored in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov This pathway is one of the most frequently dysregulated pathways in human cancers. Through chemical modifications, potent PI3K inhibitors have been discovered that show significant anti-proliferative activity in cancer cell lines and in vivo antitumor efficacy in animal models. nih.gov These studies highlight how derivatives of this scaffold can be used to investigate the complex signaling networks that drive cancer progression.

Table 2: Research Findings on Probing Biochemical Pathways

| Pathway/Target | Research Focus | Key Finding |

| Inducible Nitric Oxide Synthase (iNOS) | Development of selective inhibitors for inflammatory diseases | 6-substituted 2-amino-4-methylpyridine analogues act as potent iNOS inhibitors, serving as probes for the inflammatory pathway. nih.gov |

| Phosphatidylinositol 3-Kinase (PI3K) | Discovery of novel cancer therapeutics | 2-amino-4-methylquinazoline derivatives are potent PI3K inhibitors with in vivo antitumor activity. nih.gov |

| Rho-associated kinase (ROCK) | Design of inhibitors for various diseases | 4-aryl-5-aminomethyl-thiazole-2-amines, derived from a related pyridine (B92270) structure, show significant ROCK II inhibitory activity. nih.gov |

Ligand Design for Receptor Studies

The structural features of this compound make it an excellent candidate for ligand design, particularly for receptor binding studies and in vivo imaging. chemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions to attach reporter groups or other functionalities, while the aminopyridine core often provides the necessary interactions with the target protein.

A compelling application is in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living subjects. Researchers have synthesized a fluorine-18 (B77423) ([¹⁸F]) labeled derivative, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, as a potential PET tracer for imaging iNOS expression. nih.gov Studies in mouse models of inflammation demonstrated that this tracer accumulates in tissues with high iNOS expression, and this uptake can be blocked by a known iNOS inhibitor, confirming the specificity of the ligand. nih.gov This provides a powerful tool to study the role of iNOS in disease and to assess the efficacy of iNOS-targeting drugs.

The principle of using bromo-heterocycles in radioligand design extends to other targets as well. For example, a similar strategy has been employed in the synthesis of carbon-11 (B1219553) ([¹¹C]) labeled 6-bromopurine (B104554) to create [¹¹C]7m6BP, a radiotracer for assessing the activity of the multidrug resistance-associated protein 1 (MRP1) in the brain and lungs. nih.govnih.gov These examples underscore the utility of the bromo-aminopyridine and related bromo-heterocyclic scaffolds in creating sophisticated molecular probes for receptor and protein studies.

Advanced Analytical Methodologies for 6 Bromo 4 Methylpyridin 2 Amine

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, GC)

Chromatographic methods are paramount for the separation, identification, and quantification of 6-bromo-4-methylpyridin-2-amine, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a common and effective method for the analysis of pyridine (B92270) derivatives. juniperpublishers.comresearchgate.net For this compound, a C18 column is typically employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov The selection of the buffer and its pH is critical for achieving good peak shape and resolution, especially given the basic nature of the amine group. UV detection is commonly used, with the detection wavelength set to maximize sensitivity for the compound. juniperpublishers.com

A typical isocratic HPLC method for a related pyridine derivative is detailed below, which can be adapted for this compound.

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table presents a generalized HPLC method adaptable for this compound based on methods for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC):

For higher sensitivity and selectivity, LC-MS is the method of choice. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is particularly useful for identifying and quantifying trace amounts of this compound and its potential impurities or degradation products. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. bldpharm.com

Gas Chromatography (GC):

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like pyridine and its derivatives. cdc.govmee.gov.cn For this compound, GC analysis would typically involve a capillary column with a suitable stationary phase, such as one based on polydimethylsiloxane. researchgate.net Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection. Headspace GC-MS is a particularly powerful technique for determining pyridine in various samples, offering high sensitivity and specificity. mee.gov.cntandfonline.com

Spectroscopic Methods in Quantitative Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the structural elucidation and quantitative analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy: